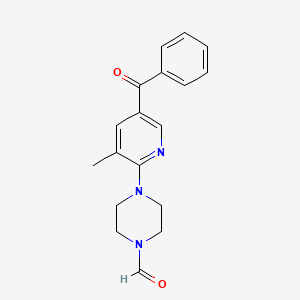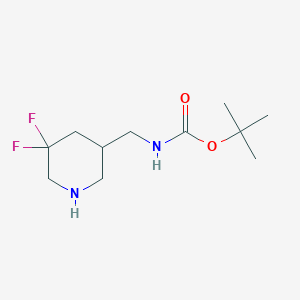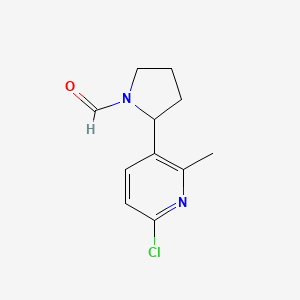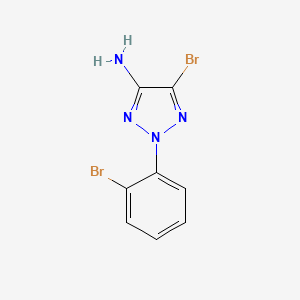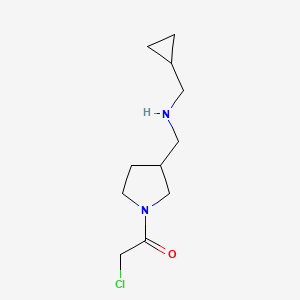
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone est un composé organique synthétique avec une structure complexe. Il est caractérisé par la présence d'un groupe chloro, d'un cycle pyrrolidine et d'un groupe cyclopropylméthylamino.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone implique généralement plusieurs étapes. Une méthode courante comprend la réaction de 3-(((cyclopropylmethyl)amino)methyl)pyrrolidine avec du chlorure de chloroacétyle dans des conditions contrôlées. La réaction est généralement effectuée sous atmosphère inerte, comme l'azote, afin d'éviter des réactions secondaires indésirables. La température est maintenue à un niveau modéré pour s'assurer que la réaction se déroule correctement.
Méthodes de production industrielle
À l'échelle industrielle, la production de ce composé peut impliquer des voies de synthèse similaires, mais avec des conditions optimisées pour améliorer le rendement et la pureté. L'utilisation de réacteurs à flux continu et de techniques de purification avancées, telles que la chromatographie, peut être utilisée pour réaliser une production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile sont possibles en raison de la présence du groupe chloro.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en milieu aqueux ou alcoolique.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Formation d'amines ou d'alcools correspondants.
Substitution : Formation de dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que les effets anti-inflammatoires ou analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Chloro-1-[(S)-3-(cyclopropyl-méthyl-amino)-pyrrolidin-1-yl]-éthanone
- 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
Unicité
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone se distingue par ses caractéristiques structurelles spécifiques, telles que le groupe cyclopropylméthylamino, qui peuvent conférer une réactivité et une activité biologique uniques par rapport à des composés similaires.
Propriétés
Formule moléculaire |
C11H19ClN2O |
|---|---|
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
2-chloro-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H19ClN2O/c12-5-11(15)14-4-3-10(8-14)7-13-6-9-1-2-9/h9-10,13H,1-8H2 |
Clé InChI |
DOKNYKYQTTYUGO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNCC2CCN(C2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


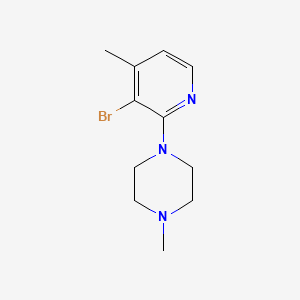
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)



![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)
